N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Description
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core linked to a 3-methoxyphenyl group and a 6-methylpyridazin-3-yl substituent. The 3-methoxyphenyl moiety contributes electron-donating properties, while the pyridazine ring (a diazine with two nitrogen atoms) introduces distinct electronic and steric features compared to pyridine or pyrimidine analogs.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-8-9-17(21-20-13)22-10-4-5-14(12-22)18(23)19-15-6-3-7-16(11-15)24-2/h3,6-9,11,14H,4-5,10,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGJMHNUOVBWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Synthesis
The compound belongs to the class of piperidine carboxamides, characterized by the presence of a piperidine ring, a pyridazine moiety, and a methoxyphenyl group. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyridazinyl Group : A nucleophilic substitution reaction is employed where a pyridazinyl halide reacts with the piperidine derivative.
- Attachment of the 3-Methoxyphenyl Group : This can be accomplished through coupling reactions using boronic acid derivatives.
- Formation of the Carboxamide Group : This step involves reacting an amine with a carboxylic acid derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:
- In Vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8). The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Doxorubicin |
| CEM-13 | 0.48 | - |
| MEL-8 | 1.93 | - |
Flow cytometry assays have demonstrated that this compound induces apoptosis in cancer cells in a dose-dependent manner. The activation of caspase pathways and upregulation of p53 expression were noted, suggesting its role in promoting programmed cell death .
Case Studies
Several studies have focused on the biological activity of similar compounds within the same class:
- Study on Piperidine Derivatives : Research has shown that derivatives with similar structures selectively inhibit monoamine oxidases (MAO-A and MAO-B), which are crucial in regulating neurotransmitter levels .
- Antimicrobial Activity : Compounds related to this compound have also been evaluated for antibacterial and antifungal properties, showing effectiveness against various Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The target compound’s pyridazine ring differentiates it from related analogs. Key comparisons include:
Key Insights :
Analytical Characterization
Comparative analytical data highlight structural influences:
Key Insights :
Physicochemical and Bioactive Properties
While pharmacological data are unavailable in the evidence, structural analogs suggest:
- Lipophilicity : The target’s 3-methoxyphenyl group may lower logP compared to ’s trifluoromethoxy analogs, favoring aqueous solubility.
- Binding Interactions: The pyridazine ring could engage in unique hydrogen-bonding interactions vs. sulfur-containing thieno-pyrimidines () or nitrogen-rich pyrrolo-pyrimidines ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
